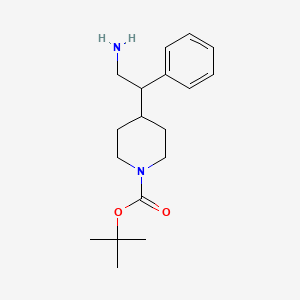
Tert-butyl 4-(2-amino-1-phenylethyl)piperidine-1-carboxylate
説明
Tert-butyl 4-(2-amino-1-phenylethyl)piperidine-1-carboxylate is a 4-aryl piperidine . It is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . This compound is also used as an intermediate in the manufacture of fentanyl, as well as various related derivatives .
Synthesis Analysis
This compound is one of the precursors that can be used for the manufacture of fentanyl and its analogues . It has been placed under international control due to its use in illicit fentanyl manufacture .Molecular Structure Analysis
The empirical formula of this compound is C18H28N2O2 . Its molecular weight is 304.43 . The SMILES string representation of this compound is O=C(N(CC1)CCC1C(C=C2)=CC=C2CCN)OC©©C .Chemical Reactions Analysis
As a semi-flexible linker in PROTAC development, the incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .Physical And Chemical Properties Analysis
This compound is a powder . It has a quality level of 100 and is suitable for use as a linker reagent . It should be stored at temperatures between 2-8°C . The compound has a density of 1.14±0.1 g/cm3 .科学的研究の応用
Tert-butyl 4-(2-amino-1-phenylethyl)piperidine-1-carboxylate: Scientific Research Applications:
Pharmaceutical Intermediate
This compound is likely used as an intermediate in the synthesis of various pharmaceutical drugs. For example, a similar compound is a key intermediate in the synthesis of Vandetanib , a medication used to treat certain types of cancer .
Precursor for Fentanyl Analogs
Compounds with similar structures have been identified as precursors for the synthesis of fentanyl analogs, which are potent synthetic opioids . This suggests that “Tert-butyl 4-(2-amino-1-phenylethyl)piperidine-1-carboxylate” could also be investigated for its potential role in this context.
PROTAC Development
A related compound has been used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are a new class of drugs that target proteins for degradation .
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has potential risks of acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
作用機序
Target of Action
Tert-butyl 4-(2-amino-1-phenylethyl)piperidine-1-carboxylate is a 4-aryl piperidine . It is used as a semi-flexible linker in PROTAC (Proteolysis-Targeting Chimera) development for targeted protein degradation . The primary targets of this compound are proteins that are marked for degradation .
Mode of Action
The compound interacts with its targets by forming a ternary complex . The rigidity incorporated into the linker region of the bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation . This interaction leads to changes in the protein structure, marking them for degradation .
Biochemical Pathways
The compound affects the protein degradation pathway . By forming a ternary complex with the target proteins, it leads to their degradation . The downstream effects of this process can vary depending on the specific proteins that are targeted.
Result of Action
The primary result of the compound’s action is the degradation of target proteins . This can lead to various molecular and cellular effects, depending on the functions of the degraded proteins. For example, if the target proteins are involved in disease processes, their degradation could potentially ameliorate the disease symptoms.
Action Environment
The action, efficacy, and stability of Tert-butyl 4-(2-amino-1-phenylethyl)piperidine-1-carboxylate can be influenced by various environmental factors These may include the pH and composition of the biological milieu, the presence of other interacting molecules, and the temperature.
特性
IUPAC Name |
tert-butyl 4-(2-amino-1-phenylethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-11-9-15(10-12-20)16(13-19)14-7-5-4-6-8-14/h4-8,15-16H,9-13,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAQTUJDNFHLCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(CN)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-amino-1-phenylethyl)piperidine-1-carboxylate | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2,4,5-trifluoro-3-methoxyphenyl)methanone](/img/structure/B2960024.png)
![5-((4-fluorobenzyl)oxy)-N-(4-methylbenzo[d]thiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B2960025.png)
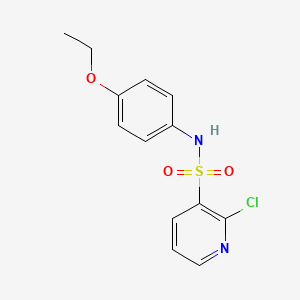
![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2960027.png)

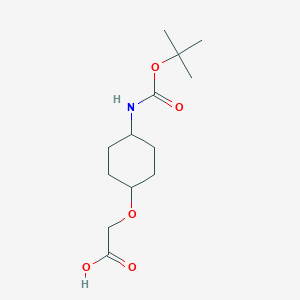
![8-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2960034.png)
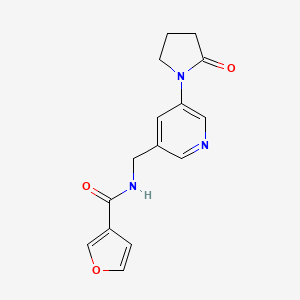
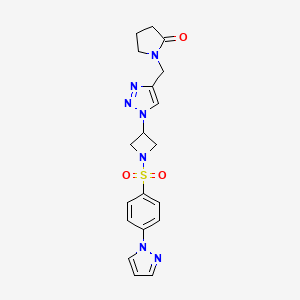
![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2960041.png)
![tert-butyl 4-(4-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}benzoyl)piperazine-1-carboxylate](/img/structure/B2960043.png)
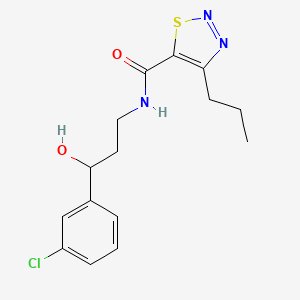
![N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2960046.png)